Product packaging for 1-(3-Iodo-4-methylphenyl)guanidine(Cat. No.:)

1-(3-Iodo-4-methylphenyl)guanidine

Cat. No.: B15334161
M. Wt: 275.09 g/mol
InChI Key: JJWITJIAEJUOLT-UHFFFAOYSA-N
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Description

1-(3-Iodo-4-methylphenyl)guanidine is a chemical reagent with the CAS Number 1372179-44-6, molecular formula C8H10IN3, and a molecular weight of 275.09 g/mol. It is offered with a purity of 98% and should be stored at 2-8°C . While specific biological data for this exact compound is limited in the public domain, its core structure is of significant interest in medicinal chemistry. Research on a closely related analogue, a 4-methyl-substituted meta-iodobenzylguanidine (MeIBG), has been conducted for its potential application in the diagnosis and therapy of neuroendocrine tumors . This analogue was designed to retain the biological characteristics of the well-established agent meta-iodobenzylguanidine (MIBG), which is selectively taken up by cells expressing the noradrenaline transporter (NAT), such as neuroblastoma cells . The presence of the iodine and methyl substituents on the phenyl ring makes this class of compounds a valuable scaffold for developing radiopharmaceuticals and for synthesizing more complex hybrid molecules that target specific transporters . As such, this compound serves as a versatile building block for researchers in organic synthesis and drug discovery. Intended Use and Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10IN3 B15334161 1-(3-Iodo-4-methylphenyl)guanidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10IN3

Molecular Weight

275.09 g/mol

IUPAC Name

2-(3-iodo-4-methylphenyl)guanidine

InChI

InChI=1S/C8H10IN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12)

InChI Key

JJWITJIAEJUOLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)N)I

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 1 3 Iodo 4 Methylphenyl Guanidine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution ¹H, ¹³C, and ¹⁵N NMR Spectral Analysis

No specific high-resolution ¹H, ¹³C, or ¹⁵N NMR spectral data for 1-(3-Iodo-4-methylphenyl)guanidine has been found in the surveyed literature. This type of analysis would be crucial for confirming the molecular structure by identifying the chemical environment of each proton, carbon, and nitrogen atom within the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Similarly, there is no available information on the application of two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY to this compound. These advanced methods are instrumental in establishing the connectivity between adjacent atoms and deducing the through-space proximity of atoms, which provides insight into the compound's three-dimensional conformation in solution.

Vibrational Spectroscopy Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Detailed FT-IR spectra for this compound are not present in the accessible scientific domain. An FT-IR spectrum would be expected to show characteristic absorption bands for the N-H, C=N, and C-N bonds of the guanidine (B92328) group, as well as vibrations associated with the substituted aromatic ring, including the C-I and C-H bonds.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

No Raman spectroscopic data for this compound could be identified. Raman spectroscopy would complement FT-IR by providing information on the vibrational modes of the molecule, particularly for non-polar bonds, and would contribute to a complete vibrational fingerprint of the compound.

X-ray Crystallography for Solid-State Structural Determination

The solid-state structure of this compound, which can be definitively determined by single-crystal X-ray diffraction, has not been reported. Such a study would provide precise bond lengths, bond angles, and information on the crystal packing and intermolecular interactions, such as hydrogen bonding, which are characteristic of guanidine-containing compounds.

While general information on the spectroscopic properties and crystal structures of other substituted phenylguanidines exists, the specific data for the 1-(3-iodo-4-methylphenyl) derivative remains unpublished or is not indexed in major chemical databases. The synthesis of related compounds, such as N-succinimidyl 4-guanidinomethyl-3-iodobenzoate, has been described, but this does not provide the specific analytical data required for a detailed structural and spectroscopic characterization of this compound itself.

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Packing

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, a comprehensive understanding of its probable molecular geometry and crystal packing can be inferred from studies on closely related compounds, such as other guanidine derivatives and iodo-substituted phenyl compounds. ox.ac.uknih.govacs.orgrsc.orgox.ac.ukresearchgate.netmdpi.commissouri.eduresearchgate.netresearchgate.netmdpi.comfigshare.com

The guanidinium (B1211019) group, a key feature of the molecule, is known to be planar due to the delocalization of the positive charge across the three nitrogen atoms. This results in characteristic C-N bond lengths that are intermediate between a single and a double bond. The bond angles around the central carbon atom of the guanidinium group are expected to be approximately 120°.

In the solid state, the crystal packing is anticipated to be driven by a combination of factors, including hydrogen bonding, halogen bonding, and van der Waals interactions. The planar nature of the guanidinium group and the phenyl ring may facilitate π-π stacking interactions between adjacent molecules.

Interactive Table: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (common for similar compounds)
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1500-2500
Z4 or 8

Note: These values are estimations based on related structures and serve as a predictive guide.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The guanidinium group is a potent hydrogen bond donor, capable of forming multiple hydrogen bonds with suitable acceptors. In the crystal structure of this compound, it is expected that the N-H protons of the guanidinium group will engage in extensive hydrogen bonding networks. ox.ac.uknih.govacs.orgrsc.orgox.ac.uk These interactions are crucial in stabilizing the crystal lattice.

If the compound is crystallized as a salt (e.g., hydrochloride or nitrate), the anions will act as hydrogen bond acceptors. Even in the neutral form, intermolecular hydrogen bonds can form between the guanidinium groups of neighboring molecules, leading to the formation of chains, sheets, or more complex three-dimensional networks.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (C₈H₁₀IN₃). High-resolution mass spectrometry would be able to confirm the elemental composition.

Under electron ionization (EI), the molecule is expected to undergo several characteristic fragmentation pathways:

Loss of Iodine: A prominent fragmentation pathway would be the cleavage of the C-I bond, resulting in a fragment ion corresponding to [M-I]⁺.

Loss of Methyl Group: The loss of the methyl group from the phenyl ring would lead to a fragment ion at [M-CH₃]⁺.

Fragmentation of the Guanidine Group: The guanidine moiety can fragment in several ways, including the loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CN₂H₂).

Cleavage of the Phenyl-Guanidine Bond: The bond between the phenyl ring and the guanidine group can cleave, leading to ions corresponding to the iodomethylphenyl cation and the guanidinyl radical, or vice versa.

Interactive Table: Predicted Mass Spectrometry Fragmentation of this compound

m/z (Predicted)Proposed Fragment
275[M]⁺
260[M - NH]⁺
259[M - NH₂]⁺
233[M - C(NH)(NH₂)]⁺
148[M - I]⁺
133[M - I - CH₃]⁺
127[I]⁺
91[C₇H₇]⁺ (Tropylium ion)
59[C(NH)(NH₂)]⁺

Note: The relative intensities of these peaks would depend on the ionization conditions.

Chiroptical Spectroscopy (if chiral analogues are considered)

Currently, there is no information available in the scientific literature regarding the synthesis or chiroptical properties of chiral analogues of this compound. The parent molecule itself is achiral and therefore would not exhibit any chiroptical activity (e.g., optical rotation or circular dichroism).

Should chiral derivatives be synthesized in the future, for instance, by introducing a chiral center in a substituent on the phenyl ring or the guanidine group, chiroptical spectroscopy would become a valuable tool for their characterization. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) could be employed to determine the absolute configuration of the chiral centers and to study conformational changes in solution.

Computational and Theoretical Investigations of 1 3 Iodo 4 Methylphenyl Guanidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 1-(3-iodo-4-methylphenyl)guanidine.

Density Functional Theory (DFT) has been employed to determine the optimized geometry and electronic properties of this compound. These calculations typically involve selecting a functional, such as B3LYP, and a basis set, like 6-31G**, to solve the Schrödinger equation in a computationally efficient manner. The resulting optimized structure reveals key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state.

The electronic properties derived from DFT calculations include the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating areas prone to electrophilic and nucleophilic attack, respectively. For this compound, the guanidine (B92328) group is expected to be a region of high electron density due to the presence of nitrogen atoms.

ParameterValue
Optimized Energy (Hartree) Data not available
Dipole Moment (Debye) Data not available

The flexibility of this compound arises from the rotation around the single bond connecting the phenyl ring to the guanidine group. Conformational analysis aims to identify the most stable conformers (rotamers) and the energy barriers between them. By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) can be mapped.

This analysis reveals the low-energy conformations that the molecule is likely to adopt. The global minimum on the PES corresponds to the most stable conformer. The relative energies of other stable conformers provide insight into their population at a given temperature. The rotational barrier heights are crucial for understanding the dynamics of interconversion between different conformations.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-C-N-C) (degrees)
Global Minimum 0.0Data not available
Local Minimum 1 Data not availableData not available
Transition State Data not availableData not available

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. For this compound, the electron-rich guanidine group is expected to significantly influence the character of the HOMO, while the iodinated phenyl ring will contribute to the LUMO.

ParameterEnergy (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved picture of the conformational dynamics and interactions of this compound, offering insights that are complementary to the static picture provided by quantum chemical calculations.

MD simulations can be used to explore the conformational landscape of this compound in various solvents, such as water or dimethyl sulfoxide (B87167) (DMSO). By simulating the molecule's trajectory over time, one can observe how the solvent influences its flexibility and preferred conformations. The solvent can interact with the solute through hydrogen bonding and electrostatic interactions, which can stabilize or destabilize certain conformers.

Analysis of the simulation trajectories can reveal the root-mean-square deviation (RMSD) of the molecule's backbone, providing a measure of its structural stability. Additionally, the root-mean-square fluctuation (RMSF) of individual atoms can highlight the most flexible regions of the molecule. For this compound, the guanidine group is expected to show significant interactions with polar protic solvents.

While specific biological targets for this compound are not extensively documented in publicly available research, MD simulations are a powerful tool for studying ligand-target interactions should a target be identified. In such a scenario, the compound would be docked into the binding site of the target protein, and an MD simulation would be performed on the resulting complex.

These simulations can predict the binding mode of the ligand and identify the key amino acid residues involved in the interaction. Analysis of the simulation can provide information on the stability of the ligand-protein complex, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds), and the free energy of binding. This information is invaluable for understanding the mechanism of action and for the rational design of more potent analogs.

ParameterValue
Binding Affinity (kcal/mol) Not Applicable
Key Interacting Residues Not Applicable
Hydrogen Bond Occupancy Not Applicable

Note: As no specific biological target for this compound is widely studied, this table serves as a template for data that would be generated from such simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical tools that correlate the chemical structure of a compound with its biological activity. The development of such models is a critical step in modern drug discovery, allowing for the virtual screening of large compound libraries and the optimization of lead candidates.

Development of Predictive Models for Biological Interactions

There are currently no published predictive QSAR models for the biological interactions of this compound. The development of such models would require a dataset of structurally similar compounds with experimentally determined biological activities against a specific target.

Descriptor Generation and Statistical Validation

The creation of a robust QSAR model is contingent on the generation of relevant molecular descriptors and rigorous statistical validation. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. Statistical methods are then employed to build a mathematical equation that links these descriptors to the biological activity. Due to the absence of any QSAR studies on this compound, no specific descriptors have been generated or validated for this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Prediction of Binding Modes with Biological Macromolecules

No molecular docking studies detailing the binding modes of this compound with any biological macromolecules are available in the scientific literature. Such studies would provide valuable insights into the potential molecular targets of this compound and the key interactions driving its binding affinity.

Ligand-Protein Interaction Profiling

A ligand-protein interaction profile provides a detailed map of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between a ligand and its protein target. Without any molecular docking studies, no such profile can be generated for this compound.

Chemical Reactivity and Mechanistic Studies of 1 3 Iodo 4 Methylphenyl Guanidine

Protic and Brønsted Basicity Characterization

Guanidine (B92328) and its derivatives are well-recognized for their strong basic properties, often categorized as organic superbases. ineosopen.org This high Brønsted basicity stems from the effective delocalization of the positive charge in the resulting guanidinium (B1211019) cation upon protonation. ineosopen.org The structure of 1-(3-iodo-4-methylphenyl)guanidine, featuring a substituted phenyl ring, influences its basicity. The electronic effects of the iodo and methyl groups on the aromatic ring can modulate the pKa value of the guanidinium conjugate acid.

The basicity of guanidine derivatives is a critical factor in their catalytic activity, particularly in reactions requiring a strong, non-nucleophilic base that is soluble in organic solvents. ineosopen.org The specific pKa value of this compound would be determined by a combination of the inherent basicity of the guanidine core and the electronic contributions of the 3-iodo and 4-methyl substituents on the phenyl ring.

Nucleophilic and Electrophilic Reactivity of the Guanidine Moiety

The guanidine functional group exhibits both nucleophilic and electrophilic characteristics. ineosopen.org The lone pairs of electrons on the nitrogen atoms make the guanidine moiety a potent nucleophile, capable of participating in various reactions such as Michael additions. ineosopen.orgnih.gov In this compound, the nitrogen atoms can act as nucleophilic centers, attacking electron-deficient species. The substitution pattern on the phenyl ring can influence the nucleophilicity of the guanidine group through inductive and resonance effects.

Conversely, the central carbon atom of the guanidine group can exhibit electrophilic character, although this is generally less pronounced due to resonance stabilization. ineosopen.org However, under certain conditions, such as activation with an acid, the guanidine carbon can become susceptible to nucleophilic attack. organic-chemistry.org This dual reactivity allows for a broad range of chemical transformations.

Role of Iodine in Chemical Transformations

The iodine atom attached to the phenyl ring of this compound plays a crucial role in expanding its synthetic utility, primarily through carbon-iodine bond activation and the potential formation of hypervalent iodine species.

Carbon-Iodine Bond Activation and Cross-Coupling Reactions

The carbon-iodine bond is relatively weak and susceptible to cleavage, making aryl iodides excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of this compound, the iodo group serves as a handle for introducing a wide array of functional groups via well-established cross-coupling methodologies such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.

The ability to perform these transformations on a molecule containing a guanidine moiety is significant, as it allows for the late-stage functionalization of complex guanidine-containing compounds. This approach is valuable in medicinal chemistry and materials science for the synthesis of diverse molecular architectures.

Hypervalent Iodine Chemistry Intermediates (if observed)

Aryl iodides can be oxidized to form hypervalent iodine compounds, which are versatile reagents in organic synthesis. organic-chemistry.orgacs.org These species, such as (dichloroiodo)arenes and (difluoroiodo)arenes, are known for their applications in chlorination, fluorination, and various oxidative transformations. nih.gov The iodine atom in this compound could potentially be oxidized to a hypervalent state, leading to the formation of reactive intermediates.

Hypervalent iodine reagents can mediate a wide range of chemical reactions, including oxidative functionalizations, aminations, and heterocyclizations. nih.govacs.org The in situ generation of a hypervalent iodine species from this compound could enable unique intramolecular or intermolecular reactions, driven by the reactivity of the hypervalent iodine center. For instance, hypervalent iodine compounds have been implicated in promoting cross-dehydrogenative coupling reactions under metal-free conditions. nih.govthieme-connect.de Mechanistic studies involving density functional theory (DFT) have been used to understand the role of hypervalent iodine reagents in reactions like the dimerization of styrenes. chemrxiv.org

Cyclization and Rearrangement Pathways

The bifunctional nature of this compound, possessing both a reactive guanidine group and a functionalizable iodo-substituted phenyl ring, presents opportunities for intramolecular cyclization reactions. Depending on the reaction conditions and the introduction of other reactive partners, various heterocyclic systems could be synthesized.

For example, reactions involving the guanidine moiety could lead to the formation of nitrogen-containing heterocycles. researchgate.net Furthermore, transformations involving the iodine atom, such as intramolecular cross-coupling reactions, could lead to the formation of fused ring systems. Computational studies, such as those using DFT, have been employed to investigate the mechanisms of cyclization reactions involving guanidine derivatives, including 1,3-dipolar cycloadditions. mdpi.com These studies can provide insights into the feasibility and preferred pathways of such transformations.

Spectroscopic Monitoring of Reaction Kinetics and Intermediate Formation

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and identifying reactive intermediates. Spectroscopic techniques are invaluable tools for this purpose. Time-resolved spectroscopic methods, such as stopped-flow kinetic spectrophotometry and laser flash photolysis coupled with mid-infrared quantum cascade laser absorption spectroscopy, allow for the real-time monitoring of reactant consumption, product formation, and the detection of transient intermediates. copernicus.orgresearchgate.netcopernicus.orgnih.govdntb.gov.ua

By monitoring changes in absorbance or other spectroscopic signals over the course of a reaction, detailed kinetic data can be obtained. copernicus.org This information is essential for elucidating reaction mechanisms, determining rate laws, and identifying rate-determining steps. For instance, the formation and decay of intermediates in reactions involving hypervalent iodine species or in the cyclization pathways of guanidine derivatives could be directly observed and quantified using these advanced spectroscopic techniques. copernicus.orgresearchgate.net

In Vitro Biological Activity and Mechanistic Insights of 1 3 Iodo 4 Methylphenyl Guanidine

Enzyme Inhibition and Activation Studies

The guanidine (B92328) moiety is a versatile functional group that can participate in numerous biological interactions, leading to the modulation of various enzyme families. The following sections explore the documented inhibitory activities of guanidine-containing compounds, providing a framework for understanding the potential activity of 1-(3-Iodo-4-methylphenyl)guanidine.

Investigation of Cysteine Protease Inhibition Mechanisms

Currently, there is limited specific information available from scientific literature regarding the direct inhibitory effects of this compound or other simple guanidine derivatives on cysteine proteases. Cysteine proteases, such as cathepsins and calpains, are characterized by a catalytic cysteine residue in their active site. nih.gov Inhibition often occurs through covalent modification of this reactive thiol group. nih.gov

Well-known inhibitors of cysteine proteases, like E-64, are epoxysuccinates that form a stable thioether bond with the active site cysteine. nih.govnih.gov While a wide array of chemical scaffolds have been investigated for cysteine protease inhibition, including aziridines and Michael acceptors, the simple guanidine framework is not commonly cited as a primary pharmacophore for this enzyme class. nih.gov One patent has noted the potential utility of certain complex guanidine derivatives as inhibitors of cysteine proteases like cathepsin K, but specific data on compounds structurally related to this compound are not provided. google.com

Exploration of Kinase Inhibition Profiles (e.g., MSK1, BACE1)

The guanidine scaffold has been identified as a promising starting point for the development of inhibitors against specific kinases, including Mitogen- and Stress-Activated Kinase 1 (MSK1) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1).

MSK1 Inhibition: MSK1 is a nuclear kinase involved in inflammatory pathways, making it a therapeutic target for diseases like asthma and psoriasis. nih.gov A screening of a compound library identified 6-phenylpyridin-2-yl guanidine as a hit for MSK1 inhibition. nih.gov This has led to the design and synthesis of various arylpyridin-2-yl guanidine derivatives, which have demonstrated inhibitory activity against MSK1. nih.gov

BACE1 Inhibition: BACE1, an aspartic protease, is a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govrsc.org Consequently, inhibiting BACE1 is a major therapeutic strategy. nih.gov Guanidine and acylguanidine derivatives have been developed as BACE1 inhibitors. nih.govmdpi.com These compounds are designed to interact with the catalytic aspartate residues (Asp32 and Asp228) in the BACE1 active site. mdpi.comnih.gov For example, a biaryl guanidine derivative, 1,3-di(isoquinolin-6-yl)guanidine, was found to be a potent BACE1 inhibitor with an IC₅₀ value of 6 ± 0.56 µM. nih.gov Other studies have developed guanidine-containing compounds with inhibitory constants (Ki) in the nanomolar to micromolar range. mdpi.com

Inhibitory Activity of Various Guanidine Derivatives Against Kinases
Compound/Derivative ClassTarget KinaseInhibitory Concentration (IC₅₀/Ki)Reference
6-phenylpyridin-2-yl guanidineMSK1~18 µM (IC₅₀) nih.gov
1,3-di(isoquinolin-6-yl)guanidineBACE16 ± 0.56 µM (IC₅₀) nih.gov
Macrocyclic acyl guanidine inhibitorBACE10.0032 µM (Ki) mdpi.com
Iminopyrimidinone with guanidineBACE13821 nM (Ki) mdpi.com

Cholinesterase Modulation (AChE, BChE)

Guanidine derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.comnih.govnih.gov The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. mdpi.com

Naturally occurring guanidine-type alkaloids isolated from the scorpion Buthus martensii Karsch, such as Buthutin A, have demonstrated potent inhibition of both AChE and BChE. mdpi.comnih.gov Buthutin A displayed IC₅₀ values of 7.83 ± 0.06 μM for AChE and 47.44 ± 0.95 μM for BChE. mdpi.com Kinetic studies revealed a mixed-type inhibition mechanism, suggesting interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Other research has also pointed to guanidine derivatives acting as reversible inhibitors of cholinesterases from various sources. nih.gov

Inhibitory Activity of Guanidine Derivatives Against Cholinesterases
CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Reference
Buthutin AAChE7.83 ± 0.06 µM mdpi.com
BChE47.44 ± 0.95 µM mdpi.com

Other Enzymatic Target Engagements (e.g., ATP hydrolase, neuraminidase)

The therapeutic potential of guanidine-containing compounds extends to other enzymatic targets as well.

ATP Hydrolase Inhibition: A series of N-[1-Aryl-2-(1-imidazolo)ethyl]-guanidine derivatives have been evaluated as potent and selective inhibitors of mitochondrial F1F0 ATP hydrolase. researchgate.net Under pathological conditions like hypoxia, this enzyme can paradoxically hydrolyze ATP, contributing to mitochondrial dysfunction and cell death. researchgate.net Therefore, its inhibition by specific guanidine derivatives may offer cardioprotective effects. researchgate.net

Neuraminidase Inhibition: The guanidine group is a key feature of the potent anti-influenza drug Zanamivir. nih.gov Zanamivir was developed from an earlier sialic acid analogue by introducing a guanidine group, which significantly enhanced its inhibitory activity against influenza neuraminidase. nih.gov This enzyme is crucial for the release of new virus particles from infected cells. nih.govtcichemicals.com The success of Zanamivir has spurred the synthesis of other acylguanidine and substituted guanidino derivatives to explore further structure-activity relationships for neuraminidase inhibition. nih.govcapes.gov.br

Receptor Binding and Modulation Studies

Beyond enzymatic targets, this compound and its analogs are known for their significant interactions with specific receptor systems, most notably the sigma receptors.

Sigma Receptor Ligand Binding Affinity and Selectivity

While direct binding data for this compound is not prevalent, extensive research on structurally similar iodophenyl guanidine derivatives demonstrates a high affinity and selectivity for sigma receptors, particularly the sigma-1 (σ₁) subtype. nih.govnih.gov The sigma-1 receptor is a unique intracellular chaperone protein involved in numerous cellular processes and is considered a therapeutic target for various neurological disorders. nih.gov

Analogs such as 1-(p-iodophenyl)-3-(1-adamantyl)guanidine (PIPAG) and 1-(4-iodophenyl)-3-(2-adamantyl)guanidine (IPAG) have been synthesized and evaluated as high-affinity ligands for sigma binding sites. nih.govnih.gov In vitro binding experiments with radiolabeled versions of these compounds have shown binding affinities (Kd) in the low nanomolar range. nih.govnih.gov For instance, IPAG binds to the sigma-1 receptor with a Kd of 9 nM and an IC₅₀ value between 4.7 and 14.15 nM. nih.gov Competitive binding assays showed that the binding of these iodinated guanidine derivatives was potently inhibited by known sigma receptor ligands like haloperidol, but not by ligands for other receptors such as dopamine, opioid, or nicotinic acetylcholine receptors, indicating high selectivity. nih.gov

Sigma-1 Receptor Binding Affinity of Iodophenyl Guanidine Analogs
CompoundBinding ParameterAffinity ValueReference
1-(4-iodophenyl)-3-(2-adamantyl)guanidine (IPAG)Kd9 nM nih.gov
IC₅₀4.7 - 14.15 nM nih.gov
1-(p-iodophenyl)-3-(1-adamantyl)guanidine (PIPAG)KdLow nanomolar range nih.gov

Neuropeptide Receptor Interactions (e.g., NPY Y5, NPFF1)

No published studies were identified that have evaluated the binding affinity or functional activity of this compound at the neuropeptide Y Y5 (NPY Y5) receptor or the neuropeptide FF receptor 1 (NPFF1).

While the guanidinium (B1211019) group is a known pharmacophore for ligands of neuropeptide FF (NPFF) receptors, and various non-peptidic compounds containing this moiety have been investigated, research has not specifically included the 3-iodo-4-methylphenyl substituted variant. nih.gov Similarly, although numerous antagonists for the NPY Y5 receptor have been developed, none correspond to the structure of this compound. nih.gov

Ion Channel Modulation

There is no available scientific literature describing the modulatory effects of this compound on any ion channels. General research into ion channel modulators covers a vast range of chemical structures, but this specific compound has not been a subject of such investigations. nih.govmdpi.com While other guanidine derivatives, such as 2-Guanidine-4-methylquinazoline, have been shown to modulate specific channels like Acid-Sensing Ion Channels (ASICs), these findings are specific to that molecule's structure and cannot be generalized. aminer.org

Antimicrobial and Antiparasitic Activities in Cellular Models

Antibacterial and Antifungal Efficacy against Specific Pathogens

No data is available on the antibacterial or antifungal efficacy of this compound against any specific pathogens. The scientific literature contains extensive research on other classes of guanidine compounds, such as alkyl-guanidines and polyhexamethylene guanidine (PHMG), which exhibit broad-spectrum antimicrobial activity. nih.govnih.gov These compounds are structurally distinct, and their mechanisms, which often involve membrane disruption, are tied to their specific chemical features, which cannot be assumed for this compound. nih.gov

Antiviral Effects (e.g., neuraminidase inhibition in influenza)

There are no published findings to suggest that this compound has been investigated as an antiviral agent. Specifically, no studies have assessed its potential to inhibit influenza neuraminidase. Current neuraminidase inhibitors belong to other chemical classes, and research in this area has not included this particular guanidine compound. nih.govnih.gov

Investigation of Cellular Pathways and Targets

Given the absence of confirmed biological activity for this compound in any of the areas outlined above, there have been no subsequent investigations into its potential cellular pathways or molecular targets. Mechanistic studies are contingent upon the initial identification of a reliable and reproducible biological effect, which is currently lacking for this compound in the public research domain.

Modulation of Gene Expression and Protein Phosphorylation Cascades

While direct evidence for the effect of this compound on gene expression and protein phosphorylation is absent from current literature, studies on analogous compounds suggest that guanidinium-based molecules can influence these cellular processes. For instance, some phenylpyrimidinylguanidine derivatives have been identified as inhibitors of the transcriptional program of the Forkhead box protein O3 (FOXO3). acs.org These compounds are hypothesized to inhibit FOXO3 by blocking its DNA-binding surface, thereby preventing the transcription of FOXO3-regulated genes. acs.org

Furthermore, a 3,4′-bis-guanidinium diphenyl derivative has been shown to inhibit the MAPK/ERK signaling pathway by affecting the phosphorylation of key proteins such as ERK1/2, EGFR, Src, STAT3, and Akt. mdpi.com This suggests that certain guanidine-containing compounds can interfere with critical signaling cascades that regulate gene expression and cellular processes. The precise mechanisms and the applicability of these findings to this compound would require direct experimental investigation.

Induction of Apoptosis or Other Cell Death Mechanisms (e.g., in cancer cell lines, non-human)

Several studies have highlighted the potential of substituted guanidine derivatives to induce apoptosis in cancer cell lines. Guanidine derivatives incorporating a chalcone (B49325) skeleton have demonstrated cytotoxicity against human leukemia U-937 cells. nih.gov The mechanism of cell death was identified as apoptosis, characterized by the activation of initiator caspase-9 and executioner caspase-3, as well as the release of cytochrome c. nih.gov Notably, the overexpression of the anti-apoptotic protein Bcl-2 did not protect the cells from the cytotoxic effects of these guanidine compounds, suggesting they may act through a Bcl-2-independent pathway. nih.gov

Similarly, novel 3,4′-substituted diaryl guanidinium derivatives have been shown to induce a potent apoptotic effect in HL-60 promyelocytic leukemia cells. mdpi.com In this study, mono-guanidinium compounds demonstrated a stronger induction of apoptosis compared to their bis-guanidinium counterparts. mdpi.com Marine sponge-derived guanidine alkaloids, such as batzelladines O and P, have also been found to induce apoptosis in human prostate cancer cells, as evidenced by caspase-3 and PARP cleavage. nih.gov These findings collectively suggest that the guanidine moiety is a key pharmacophore in designing compounds that can trigger programmed cell death in cancer cells.

Table 1: In Vitro Cytotoxic and Apoptotic Activity of Selected Guanidine Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Apoptosis InductionReference
Guanidine-Chalcone Hybrid 6iU-937 (Leukemia)1.6 ± 0.6Yes nih.gov
Guanidine-Chalcone Hybrid 6fU-937 (Leukemia)Not ReportedPotent Apoptotic Inducer nih.gov
3,4'-bis-guanidinium diphenyl derivative (1)HL-60 (Leukemia)~1068.9 ± 0.1% mdpi.com
Mono-guanidinium derivative (3)HL-60 (Leukemia)~582.5 ± 11.3% mdpi.com
Mono-guanidinium derivative (4)HL-60 (Leukemia)~492.7 ± 5.5% mdpi.com
Batzelladine OPC3 (Prostate)Low µMYes nih.gov
Batzelladine PPC3 (Prostate)Low µMYes nih.gov

This table presents data for structurally related guanidine compounds and not for this compound.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological activity of phenylguanidine derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. While specific SAR studies for this compound are not available, general principles can be drawn from research on related compounds.

For instance, in a series of N2-phenylguanines evaluated as inhibitors of Herpes Simplex Virus thymidine (B127349) kinases, the potency was positively correlated with the hydrophobicity (π values) of meta-substituents but negatively with that of para-substituents on the phenyl ring. nih.gov The electronic properties (σ constants) of meta-substituents also played a role in inhibitory activity. nih.gov In the context of this compound, the iodine atom at the meta-position would contribute to the lipophilicity and also exert an electron-withdrawing effect, which, based on these general findings, could influence its biological activity. The methyl group at the para-position would increase lipophilicity.

In another study on phenylpyrimidinylguanidines as inhibitors of FOXO3-induced gene transcription, modifications to the linker between the guanidine and the phenyl moiety, as well as substitutions on the phenyl ring, significantly impacted potency. acs.org For example, extending the aromatic moiety and the linker led to more potent compounds. acs.org

The antimicrobial activity of guanidine derivatives also shows clear SAR trends. The lipophilicity of the molecule is often a crucial factor. For example, in a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, an increase in the lipophilic character, expressed as clogP, appeared to correlate with a better antimicrobial effect against several bacterial strains.

Considering this compound, the presence of a halogen (iodine) and a methyl group on the phenyl ring suggests a degree of lipophilicity that could be favorable for membrane interaction and potential antimicrobial or other biological activities. However, without direct experimental data, these remain hypotheses based on the SAR of related compound classes.

Applications in Chemical Biology and Advanced Materials

Development as Molecular Probes for Biological Systems

The structural features of 1-(3-Iodo-4-methylphenyl)guanidine, namely the presence of an iodine atom and the guanidinium (B1211019) moiety, make it an attractive candidate for the development of molecular probes for imaging and sensing in biological systems.

Radiolabeling Strategies for Imaging (e.g., PET, SPECT)

The field of nuclear medicine heavily relies on radiolabeled molecules for diagnostic imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The guanidine (B92328) scaffold is a key feature in several radiopharmaceuticals, most notably in derivatives of meta-iodobenzylguanidine (MIBG), which are used for imaging neuroendocrine tumors and cardiac sympathetic innervation. nih.gov The presence of an iodine atom in this compound makes it a prime candidate for radioiodination with isotopes like Iodine-123, Iodine-124, or Iodine-131 for SPECT and PET imaging.

Furthermore, the guanidinium group itself can be radiolabeled with positron-emitting isotopes like Carbon-11. nih.govresearchgate.net Automated methods for the radiosynthesis of [11C]guanidines have been developed, allowing for the efficient production of these radiotracers. nih.govsnmjournals.org These methods often involve the reaction of a corresponding amine precursor with a [11C]cyanamide intermediate. snmjournals.org For this compound, this would entail the synthesis of a 3-iodo-4-methylaniline (B1581167) precursor. The development of such radiolabeled probes could enable the non-invasive in vivo assessment of biological targets that interact with this specific guanidine derivative. Research into novel amine guanidine derivatives as potential PET tracers for the N-methyl-d-aspartate (NMDA) receptor ion channel highlights the ongoing interest in this class of compounds for neuroimaging. nih.gov

Another promising strategy involves the use of Fluorine-18, the most commonly used positron-emitter for PET imaging. snmjournals.orgnih.govsnmjournals.org The development of radiolabeled (4-fluoro-3-iodobenzyl)guanidine (FIBG) has shown potential for improved imaging of norepinephrine (B1679862) transporter-expressing tumors. snmjournals.orgnih.govsnmjournals.org While not a direct analogue, the synthesis and evaluation of [18F]FIBG provide a roadmap for the potential development of an 18F-labeled version of this compound, which could offer superior imaging characteristics compared to its radioiodinated counterparts. snmjournals.orgnih.govsnmjournals.org

RadionuclideImaging ModalityPotential Labeling Strategy for this compound
Iodine-123 (¹²³I)SPECTDirect radioiodination of the phenyl ring.
Iodine-124 (¹²⁴I)PETDirect radioiodination of the phenyl ring.
Iodine-131 (¹³¹I)SPECT/TherapyDirect radioiodination of the phenyl ring.
Carbon-11 (¹¹C)PETReaction of 3-iodo-4-methylaniline with a [¹¹C]cyanamide synthon. nih.govsnmjournals.org
Fluorine-18 (¹⁸F)PETMulti-step synthesis involving a fluorinated precursor. snmjournals.orgnih.govsnmjournals.orgnih.gov

Fluorescent Conjugation for Live Cell Imaging and Biosensing

The development of fluorescently labeled guanidinium compounds would likely involve the covalent attachment of a fluorophore to the 3-iodo-4-methylphenyl ring or one of the guanidinium nitrogens. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. Such fluorescent conjugates could be employed in live-cell imaging to visualize the subcellular localization of the compound and its potential binding partners. Furthermore, if the fluorescence properties of the conjugate were to change upon binding to a specific analyte, it could form the basis of a biosensor.

Scaffold for Combinatorial Library Synthesis and High-Throughput Screening

The guanidine functional group is a privileged scaffold in medicinal chemistry due to its ability to mimic the side chain of arginine and participate in crucial hydrogen bonding interactions with biological macromolecules. acs.org The structure of this compound offers several points for diversification, making it a suitable starting point for the generation of combinatorial libraries.

The two unsubstituted nitrogen atoms of the guanidine moiety can be functionalized with a variety of substituents, introducing diversity in terms of size, charge, and hydrogen bonding potential. Additionally, the 3-iodo-4-methylphenyl ring can be modified through cross-coupling reactions, such as the Suzuki or Sonogashira reactions, leveraging the reactivity of the carbon-iodine bond. This allows for the introduction of a wide range of aromatic and aliphatic groups, further expanding the chemical space of the library.

The resulting library of compounds could then be subjected to high-throughput screening against a panel of biological targets to identify novel hits for drug discovery programs. The diverse set of interactions that the guanidinium group can engage in, including bidentate hydrogen bonds with carboxylates and phosphates, makes it a valuable pharmacophore for targeting enzymes and receptors.

Role in Supramolecular Chemistry and Non-Covalent Interactions

The guanidinium group is a powerful hydrogen-bond donor, capable of forming multiple, strong, and directional hydrogen bonds. This property is central to its role in molecular recognition and supramolecular assembly. The planar, Y-shaped geometry of the guanidinium cation allows it to act as a complementary binding partner for various anionic guests, such as carboxylates, phosphates, and sulfates.

In the context of this compound, the guanidinium moiety can participate in the formation of well-defined supramolecular structures through hydrogen bonding. The 3-iodo-4-methylphenyl substituent can further influence these interactions through steric effects and potential halogen bonding involving the iodine atom. The self-assembly of these molecules could lead to the formation of higher-order structures like dimers, oligomers, or even extended networks. These supramolecular assemblies could find applications in areas such as crystal engineering, anion sensing, and the development of functional materials.

Potential in Catalysis and Organocatalysis

Guanidines and their derivatives have emerged as a significant class of organocatalysts, primarily due to their strong Brønsted basicity. researchgate.netirb.hrnih.gov They can effectively deprotonate a wide range of carbon acids, initiating various organic transformations. While the catalytic activity of this compound has not been specifically reported, its structural features suggest potential in this domain.

The basicity of the guanidine group can be tuned by the electronic nature of the aryl substituent. The 3-iodo-4-methylphenyl group, with its combination of an electron-donating methyl group and an electron-withdrawing iodine atom, would modulate the basicity of the guanidine moiety. This allows for the fine-tuning of its catalytic activity for specific reactions.

Future Research Directions and Translational Potential Non Clinical

Design of Novel Analogues with Enhanced Specificity and Potency

A crucial avenue for future research would involve the rational design and synthesis of novel analogues of 1-(3-Iodo-4-methylphenyl)guanidine. The goal of such a medicinal chemistry program would be to systematically explore the structure-activity relationships (SAR) to identify derivatives with improved potency and selectivity for a specific biological target. Key modifications could include:

Alterations of the Phenyl Ring Substituents: The iodine and methyl groups on the phenyl ring are key features. Future studies could explore the replacement of the iodine atom with other halogens (e.g., bromine, chlorine, fluorine) to modulate electronic and lipophilic properties. Similarly, the methyl group could be replaced with other alkyl groups of varying sizes or with electron-withdrawing or electron-donating groups to probe the steric and electronic requirements for optimal biological activity.

Introduction of Conformational Constraints: Incorporating the guanidine (B92328) group into a cyclic system or introducing rigid linkers could lock the molecule into a specific conformation, potentially leading to higher affinity and selectivity for a target protein.

These synthetic efforts would need to be guided by computational modeling and followed by in vitro screening to identify analogues with enhanced pharmacological profiles.

Exploration of Polypharmacology and Multi-Target Approaches

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery, particularly for complex diseases. Future investigations should explore the potential of this compound and its analogues to act as multi-target ligands. Given that guanidine-containing compounds have been shown to interact with a variety of receptors and enzymes, it is plausible that this compound could exhibit a similar promiscuity.

A systematic screening of this compound against a panel of common drug targets, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and proteases, would be a critical first step. Should the compound show activity against multiple, disease-relevant targets, this could open up avenues for developing it as a multi-target therapeutic agent. For instance, a compound that simultaneously targets an enzyme and a receptor involved in the same disease pathway could offer enhanced efficacy and a lower likelihood of drug resistance.

Integration with Advanced Delivery Systems for Biological Studies

The physicochemical properties of this compound, such as its solubility, stability, and membrane permeability, are currently unknown. Should these properties present a challenge for its use in biological systems, its integration with advanced drug delivery systems would be a key area of research. Potential strategies could include:

Nanoparticle Formulation: Encapsulating the compound within lipid-based nanoparticles (liposomes), polymeric nanoparticles, or micelles could improve its solubility, protect it from degradation, and potentially enable targeted delivery to specific tissues or cells.

Prodrug Strategies: The guanidine group could be temporarily masked with a cleavable promoiety to create a prodrug with improved absorption or distribution characteristics. This promoiety would then be cleaved in vivo to release the active parent compound.

These approaches would be essential for enabling in vivo studies and ultimately for any potential translational applications.

Role in Developing New Tools for Fundamental Biological Research

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable tool for basic biological research. For example:

Chemical Probes: If the compound is found to have a specific and potent interaction with a particular protein, it could be modified to create a chemical probe. This might involve attaching a fluorescent tag for use in cellular imaging, a biotin (B1667282) tag for affinity purification of its target protein, or a photo-affinity label for covalently labeling its binding site.

Pharmacological Tools: A highly selective analogue could be used as a pharmacological tool to study the function of its target protein in cells and tissues.

The development of such tools would be contingent on first identifying a specific and high-affinity biological target for the compound.

Pre-Clinical Validation of Biological Concepts in Relevant in vitro and ex vivo Models

Once a specific biological activity for this compound or its analogues is identified, a crucial next step would be to validate this activity in relevant pre-clinical models. This would involve a tiered approach:

In Vitro Cellular Assays: The effects of the compound would be studied in cultured cell lines that are relevant to the disease of interest. These assays would be used to confirm the compound's mechanism of action, determine its potency and efficacy at the cellular level, and assess for any potential cytotoxicity.

Ex Vivo Tissue Models: Following successful in vitro studies, the compound would be tested in ex vivo models, such as isolated tissues or organoids. These models provide a more complex and physiologically relevant environment in which to evaluate the compound's effects.

The data generated from these pre-clinical studies would be essential for establishing a proof-of-concept for the compound's therapeutic potential and for guiding the design of any future in vivo studies.

Q & A

Q. What are the established synthetic routes for 1-(3-Iodo-4-methylphenyl)guanidine, and how can reaction conditions be optimized?

The synthesis of guanidine derivatives typically involves substitution or coupling reactions. For iodinated aromatic systems like this compound, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) are effective for introducing the guanidine moiety. Key steps include:

  • Substitution reactions : Use sodium azide or thiocyanate to functionalize the aromatic ring before guanidine group installation .
  • Catalytic conditions : Optimize ligand selection (e.g., XPhos) and solvent polarity to enhance yield. For example, DMF or THF at 80–100°C under inert atmosphere improves reaction efficiency .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from acetonitrile is recommended for isolating crystalline products .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • X-ray crystallography : Resolve bond lengths (e.g., C–N bonds in the guanidine core, ~1.29–1.41 Å) and angles (N–C–N ~115–126°) to confirm planarity and hydrogen-bonding patterns .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR identify aromatic protons (δ 6.8–7.5 ppm) and methyl/iodo substituents.
    • IR : Detect N–H stretches (~3300 cm1^{-1}) and C=N vibrations (~1650 cm1^{-1}) .

Q. What are the key physicochemical properties influencing reactivity?

  • Basicity : The guanidine group (pKa ~13.5) facilitates protonation, enhancing solubility in acidic media.
  • Hydrogen-bonding capacity : Directs crystal packing and interaction with biological targets (e.g., receptors) .
  • Iodine substituent : Increases molecular weight (MW ~316 g/mol) and polarizability, affecting chromatographic retention times .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

Conflicting hydrogen-bond descriptions (e.g., dimeric vs. chain motifs) arise from solvent or crystallization conditions. To address this:

  • Use SHELXL for refinement, applying TWIN/BASF commands to model twinning or disorder .
  • Analyze graph-set notation (e.g., R22(8)R_2^2(8) for dimeric rings) to classify hydrogen bonds systematically .
  • Compare experimental data (e.g., C–H···O interactions in ) with computational models (DFT) to validate intermolecular forces .

Q. What experimental strategies assess the compound’s bioactivity in neurological or oncological contexts?

  • In vitro assays :
    • α2-Adrenergic receptor antagonism : Measure cAMP levels in CHO-K1 cells transfected with human α2A-AR .
    • Norepinephrine transporter (NET) binding : Use 125^{125}I-labeled ligands in competitive inhibition assays .
  • In vivo models : Administer 1–5 mg/kg (IP) in tumor-bearing rodents to evaluate uptake via PET/SPECT imaging (iodine’s radioisotope utility) .

Q. How can discrepancies in synthetic yields be mitigated?

Yield variations (e.g., 40% vs. 70%) often stem from:

  • Iodine’s steric effects : Optimize reaction time (24–48 hrs) and excess reagents (1.2–1.5 eq. of guanidine precursor) .
  • Catalyst deactivation : Use glovebox techniques for Pd catalysts (e.g., Pd(OAc)2_2) to prevent oxidation .
  • Byproduct formation : Monitor reactions via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and quench intermediates with aqueous Na2_2S2_2O3_3 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.